Indoleacrylic acid

Description

Properties

IUPAC Name |

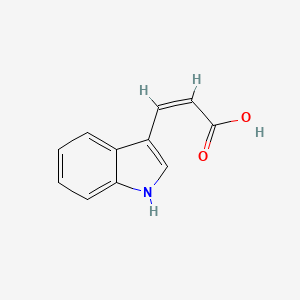

(Z)-3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPPLCLBIEYEA-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334856 | |

| Record name | cis-Indole-3-acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-06-4, 29953-72-8 | |

| Record name | Indoleacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoleacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Indole-3-acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Indoleacrylic Acid Biosynthesis by Gut Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleacrylic acid (IAA), a tryptophan-derived metabolite produced by specific members of the gut microbiota, is emerging as a critical signaling molecule in the host-microbe dialogue. This document provides a comprehensive technical overview of the biosynthesis of IAA by gut bacteria, its mechanism of action on host cells, and detailed methodologies for its study. The primary producers of IAA identified in the human gut are species of Peptostreptococcus and Clostridium, which harbor the phenyllactate dehydratase (fld) operon. This guide will detail the enzymatic steps of the IAA biosynthesis pathway, present quantitative data on its production, and provide robust experimental protocols for its quantification and functional analysis. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical tools to investigate this promising therapeutic target.

The this compound Biosynthesis Pathway

The bacterial synthesis of this compound from tryptophan is a multi-step enzymatic process. The key genetic determinant for this pathway is the phenyllactate dehydratase gene cluster, or fld operon, which contains the genes fldA, fldI, fldB, and fldC.[1] This operon was first characterized in Clostridium sporogenes for its role in phenylalanine metabolism but is also responsible for the conversion of tryptophan to indole-3-propionic acid (IPA) and this compound (IAA).[1] Species of Peptostreptococcus, such as P. russellii, P. anaerobius, and P. stomatis, have been identified as significant producers of IAA through this pathway.[2][3]

The proposed biosynthetic pathway is as follows:

-

Transamination of Tryptophan: Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase.

-

Reduction of Indole-3-pyruvic Acid: IPyA is then reduced to indole-3-lactic acid (ILA) by an indolelactate dehydrogenase.

-

Dehydration of Indole-3-lactic Acid: This is the key step catalyzed by the products of the fld operon. ILA is dehydrated to form this compound. This reaction is mediated by the phenyllactate dehydratase enzyme complex, which is composed of the FldB and FldC subunits.[4] The FldA component is a CoA-transferase, and FldI is an initiator protein that activates the dehydratase.[5]

Quantitative Data on this compound Production

The production of this compound varies between different bacterial species and strains. The following tables summarize the available quantitative data on IAA production in vitro and in vivo.

| Bacterial Species | Condition | IAA Concentration | Reference |

| Peptostreptococcus russellii | Culture Supernatant | Higher than P. stomatis | [2] |

| Peptostreptococcus anaerobius | Culture Supernatant | Higher than P. stomatis | [2] |

| Peptostreptococcus stomatis | Culture Supernatant | Lower than P. russellii and P. anaerobius | [2] |

| Parabacteroides distasonis | Fermentation Broth | Significantly Increased vs. Vehicle | [6] |

Table 1: In Vitro Production of this compound by Gut Bacteria.

| Animal Model | Condition | Sample Type | IAA Level | Reference |

| BALB/c nude mice | Inoculated with P. anaerobius | Uteri & Peripheral Blood | Higher than P. stomatis | [1][7] |

| BALB/c nude mice | Inoculated with P. russellii | Uteri & Peripheral Blood | Higher than P. stomatis | [1][7] |

| T2D rats | Administered P. distasonis | Serum & Feces | Significantly Increased | [6] |

Table 2: In Vivo Production of this compound.

Host Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

This compound is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in maintaining intestinal homeostasis and regulating immune responses. Upon binding IAA, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1. This signaling cascade leads to several beneficial downstream effects, including:

-

Enhancement of Intestinal Epithelial Barrier Function: AhR activation strengthens the gut barrier by promoting the expression of tight junction proteins.

-

Modulation of Immune Responses: IAA, through AhR, can suppress inflammatory responses by, for example, inducing the production of the anti-inflammatory cytokine IL-10.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound.

Quantification of this compound by HPLC-MS/MS

This protocol is adapted for the analysis of bacterial culture supernatants, fecal samples, and serum.

4.1.1. Sample Preparation

-

Bacterial Culture Supernatant:

-

Centrifuge the bacterial culture at 14,000 x g for 30 minutes at 4°C.

-

Transfer 0.5 mL of the supernatant to a centrifugal filter unit (0.22 µm).

-

Centrifuge at 14,000 x g for 30 minutes at 4°C.

-

The filtrate is ready for direct HPLC-MS/MS analysis.[8]

-

-

Fecal Samples:

-

Weigh 100 mg of a frozen fecal sample.

-

Add 500 µL of 80% methanol (B129727) (ice-cold).

-

Vortex vigorously for 5 minutes.

-

Incubate on ice for 5 minutes.

-

Centrifuge at 15,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and dilute with mass spectrometry-grade water to a final methanol concentration of 53%.

-

Centrifuge at 15,000 g for 10 minutes at 4°C. The supernatant is ready for analysis.[9]

-

-

Serum Samples:

-

To 100 µL of serum, add 400 µL of 80% methanol (ice-cold).

-

Follow steps 3-7 from the fecal sample preparation protocol.[9]

-

4.1.2. HPLC-MS/MS Conditions

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A reverse-phase C18 column is suitable for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific quantification. The precursor and product ions for IAA need to be determined empirically or from the literature.

Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay

This cell-based assay quantifies the ability of a sample to activate the AhR signaling pathway.

4.2.1. Materials

-

Human hepatoma (HepG2) cells stably transfected with a luciferase reporter plasmid containing XREs.

-

Cell culture medium and supplements.

-

Test samples (e.g., bacterial culture supernatants, purified IAA).

-

Luciferase assay reagent.

-

Luminometer.

4.2.2. Protocol

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing the test samples at various concentrations. Include a vehicle control and a positive control (e.g., TCDD).

-

Incubation: Incubate the plate for 22-24 hours in a cell culture incubator.

-

Lysis: Remove the treatment medium and lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the vehicle control.[10]

Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Mouse Model

This model is used to evaluate the protective effects of IAA or IAA-producing bacteria against intestinal inflammation.

4.3.1. Materials

-

C57BL/6 or BALB/c mice.

-

Dextran sulfate sodium (DSS), molecular weight 36-50 kDa.

-

IAA or bacterial strains for gavage.

4.3.2. Protocol

-

Acclimatization: Acclimatize the mice for at least one week.

-

Treatment (Optional): Pre-treat the mice with daily oral gavage of IAA or the bacterial strain of interest for a specified period before DSS administration.

-

Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration depend on the mouse strain and the desired severity of colitis.[4][11]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score.[12]

-

Termination and Analysis: At the end of the experiment, euthanize the mice and collect the colon for histological analysis (e.g., H&E staining to assess inflammation and crypt damage) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Conclusion

The biosynthesis of this compound by gut commensals represents a significant pathway in host-microbe interactions, with profound implications for intestinal health and disease. The detailed understanding of the fld operon-mediated synthesis of IAA and its subsequent activation of the host's AhR signaling pathway opens new avenues for therapeutic interventions in inflammatory bowel disease and other inflammatory conditions. The experimental protocols provided in this guide offer a robust framework for researchers and drug developers to further explore the biology of IAA and harness its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heterologous Gene Regulation in Clostridia: Rationally Designed Gene Regulation for Industrial and Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Strategy for the Selection of RT-qPCR Reference Genes Based on Publicly Available Transcriptomic Datasets [mdpi.com]

- 4. The involvement of coenzyme A esters in the dehydration of (R)-phenyllactate to (E)-cinnamate by Clostridium sporogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular characterization of phenyllactate dehydratase and its initiator from Clostridium sporogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. Cloning of srfA operon from Bacillus subtilis C9 and its expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bowdish.ca [bowdish.ca]

- 12. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Indoleacrylic Acid Production by Peptostreptococcus Species and its Biological Effects

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indoleacrylic acid (IA), a tryptophan metabolite produced by specific commensal gut bacteria, is emerging as a significant modulator of host physiology, with potent anti-inflammatory and intestinal barrier-enhancing properties. This technical guide provides a comprehensive overview of the production of IA by Peptostreptococcus species, its molecular mechanisms of action, and detailed methodologies for its study. The information presented herein is intended to facilitate further research into the therapeutic potential of IA and its bacterial producers for a range of inflammatory and gastrointestinal disorders.

Introduction

The human gut microbiome plays a pivotal role in health and disease, in large part through the production of a diverse array of metabolites. Among these, tryptophan derivatives have garnered significant attention for their ability to interact with host signaling pathways. This compound (IA) is a notable tryptophan metabolite that has been shown to exert beneficial effects on the host, including the suppression of inflammation and the reinforcement of the intestinal epithelial barrier.[1][2][3][4][5][6] Several species within the anaerobic Gram-positive cocci genus Peptostreptococcus have been identified as key producers of IA in the gut.[1][2] This guide delves into the specifics of IA production by these commensal bacteria and its downstream biological consequences.

Biosynthesis of this compound by Peptostreptococcus Species

The synthesis of IA from tryptophan by Peptostreptococcus is dependent on the presence of the phenyllactate dehydratase gene cluster, fldAIBC.[1] This gene cluster enables the conversion of tryptophan to IA.

Peptostreptococcus Species Involved in this compound Production

Research has identified several Peptostreptococcus species capable of producing IA:

-

Peptostreptococcus russellii : A prominent producer of IA.[1][2]

-

Peptostreptococcus anaerobius : Also a significant producer of IA, possessing the complete fldAIBC gene cluster.[1]

-

Peptostreptococcus stomatis : Produces significantly lower levels of IA compared to P. russellii and P. anaerobius, which is consistent with the absence of the fldI gene in its phenyllactate dehydratase gene cluster.[1]

Data Presentation: this compound Production and Efficacy

The following tables summarize the quantitative data regarding IA production by Peptostreptococcus species and its effective concentrations in various in vitro assays.

Table 1: Relative Production of this compound by Peptostreptococcus Species

| Peptostreptococcus Species | Presence of fldAIBC Gene Cluster | Relative this compound Production | Reference |

| P. russellii | Complete | High | [1] |

| P. anaerobius | Complete | High | [1] |

| P. stomatis | Incomplete (lacks fldI) | Low | [1] |

Table 2: Effective Concentrations of this compound in In Vitro Assays

| Assay | Cell Type | Effective Concentration of IA | Observed Effect | Reference |

| Anti-inflammatory Assay | Murine Bone Marrow-Derived Macrophages (BMDMs) | 100 µM | Enhanced IL-10 production and reduced TNF production after LPS stimulation. | [1] |

| Anti-inflammatory Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent | Significant reduction in IL-1β and IL-6 secretion after LPS stimulation. | [1] |

| Intestinal Barrier Function | Murine-derived colon crypts (organoids) | Not specified | Increased expression of goblet cell function genes (e.g., Muc2). | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the activation of key host signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) and the NRF2-mediated antioxidant response.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

IA is a ligand for the AhR, a ligand-activated transcription factor. Upon binding IA, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription. This pathway is crucial for maintaining intestinal homeostasis and regulating immune responses.

References

- 1. This compound produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Produced by Commensal Peptostreptococcus Species Suppresses Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Produced by Commensal Peptostreptococcus Species Suppresses Inflammation. | Broad Institute [broadinstitute.org]

- 5. pacb.com [pacb.com]

- 6. search.library.berkeley.edu [search.library.berkeley.edu]

An In-depth Technical Guide to the Mechanism of Action of Indoleacrylic Acid on AhR Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Indoleacrylic acid (IAA), a tryptophan metabolite produced by the gut microbiota, on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The content herein is curated for professionals in research and drug development, offering detailed insights into the molecular interactions, downstream effects, and experimental methodologies used to elucidate this pathway.

Introduction

This compound (IAA) has emerged as a significant signaling molecule in the host-microbiota communication network. As a metabolite of the essential amino acid tryptophan, produced by various commensal bacteria such as Parabacteroides distasonis and Peptostreptococcus species, IAA plays a crucial role in maintaining intestinal homeostasis and modulating immune responses.[1][2][3][4] Its primary mode of action is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating cellular responses to environmental signals.[1][2][3][5][6] Understanding the intricate mechanism of IAA-mediated AhR signaling is paramount for developing novel therapeutic strategies for a range of conditions, including inflammatory bowel disease (IBD), type 2 diabetes, and certain cancers.[1][2][3][4]

The AhR Signaling Pathway: Canonical Activation by this compound

The Aryl Hydrocarbon Receptor is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP or XAP2), and the co-chaperone p23.[5][7][8][9] The binding of a ligand, such as this compound, initiates a cascade of events leading to the regulation of target gene expression.

The canonical signaling pathway is as follows:

-

Ligand Binding: this compound, originating from microbial tryptophan metabolism, diffuses into the host cell and binds to the ligand-binding pocket of the cytosolic AhR.[7][10][11]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR protein, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[5][7] This allows the AhR-ligand complex to translocate from the cytoplasm into the nucleus.[5][7][10]

-

Heterodimerization: Inside the nucleus, the AhR-ligand complex forms a heterodimer with the AhR Nuclear Translocator (ARNT).[5][7][10]

-

DNA Binding and Gene Transcription: This AhR-ARNT heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[5][7][12] This binding recruits co-activators and initiates the transcription of a battery of genes.[13]

A key target gene and a hallmark of AhR activation is Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1).[1] Other important downstream targets include genes involved in immune regulation, such as Interleukin-22 (IL-22) and Interleukin-10 (IL-10), as well as the AhR Repressor (AHRR), which is involved in a negative feedback loop to terminate the signal.[5][8][9]

Quantitative Data on IAA-AhR Interaction

The following tables summarize the available quantitative data regarding the interaction of this compound with the AhR and its downstream effects. It is important to note that IAA is generally considered a weaker agonist compared to xenobiotics like TCDD.

Table 1: AhR Binding and Activation by this compound

| Parameter | Species/Cell Line | Value | Reference |

|---|---|---|---|

| Agonist Efficacy | Human AhR | Low (6-fold induction) | [14] |

| Agonist Potency (EC50) | Human AhR | 62 µM | [14] |

| Binding Affinity (IC50) | Mouse AhR | > 1000 µM (weak affinity) | [14] |

| Antagonistic Effect (IC50) | Human AhR (vs. TCDD, BaP, FICZ) | ~100-200 µM |[14] |

Table 2: IAA-Mediated Regulation of AhR Target Gene Expression

| Target Gene | Cell Line/Tissue | Treatment | Fold Change/Effect | Reference |

|---|---|---|---|---|

| CYP1A1 mRNA | Human Intestinal LS180 cells | This compound | Strong induction | [14] |

| CYP1A1 mRNA | Rat Colon | P. distasonis treatment (produces IAA) | Markedly increased | [1] |

| AhR mRNA | Rat Colon | P. distasonis treatment | Markedly increased | [1] |

| IL-22 | In vivo (T2D rats) | P. distasonis treatment | Increased expression | [1][2][3] |

| Muc2 | Intestinal Spheroids | This compound | Increased expression | [4] |

| Cyp1a1 | Intestinal Spheroids | this compound | Induced expression |[4] |

Key Physiological and Cellular Effects of IAA-Mediated AhR Activation

The activation of AhR by this compound triggers a range of physiological responses, primarily contributing to the maintenance of intestinal barrier integrity and the regulation of inflammation.

-

Enhancement of Intestinal Barrier Function: IAA-mediated AhR activation upregulates the expression of Interleukin-22 (IL-22).[1][2][3] IL-22, in turn, promotes the expression of tight junction proteins and antimicrobial peptides by intestinal epithelial cells, thereby strengthening the mucosal barrier.[1][15] This helps to prevent the translocation of harmful substances and pathogens from the gut lumen into the circulation.

-

Modulation of Immune Responses: AhR signaling is a critical regulator of the immune system. IAA can suppress pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, while promoting the secretion of the anti-inflammatory cytokine IL-10.[1][4] This contributes to a tolerogenic environment in the gut.

-

Regulation of Intestinal Cell Differentiation: AhR signaling has been shown to influence the differentiation of intestinal stem cells, promoting the development of secretory cell lineages like goblet cells, which are responsible for producing the protective mucus layer.[4][7]

Experimental Protocols for Studying IAA-AhR Signaling

The following sections outline the methodologies commonly employed to investigate the interaction between this compound and the AhR signaling pathway.

-

Cell Lines: Caco-2 (human colorectal adenocarcinoma) cells are frequently used as a model for the intestinal epithelium.[1][9][16][17] Other relevant cell lines include HEK293T for reporter assays and LS180 (human colon adenocarcinoma) for gene expression analysis.[14][18]

-

Culture Conditions: Cells are typically maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Treatment Protocol: For intestinal permeability studies, Caco-2 cells are often pre-treated with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 100 µg/ml for 24 hours) to mimic an inflammatory state. An AhR antagonist (e.g., 10 µM) can be used as a negative control. Subsequently, cells are treated with this compound (e.g., 50 µM) for 24 hours to assess its effects.[1]

This assay is used to quantify the ability of a compound to activate AhR-mediated transcription.

-

Principle: Cells (e.g., HEK293T) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple DREs.[18] When a ligand activates AhR, the AhR/ARNT complex binds to the DREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of AhR activation.

-

Protocol Outline:

-

Seed cells in a multi-well plate.

-

Transfect cells with the DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, treat the cells with various concentrations of this compound, a positive control (e.g., TCDD), and a vehicle control.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the DRE-luciferase activity to the control luciferase activity.

-

References

- 1. This compound produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Diet–Host–Microbiota Interactions Shape Aryl Hydrocarbon Receptor Ligand Production to Modulate Intestinal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The aryl hydrocarbon receptor as a mediator of host-microbiota interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan Metabolites at the Crossroad of Immune-Cell Interaction via the Aryl Hydrocarbon Receptor: Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization [mdpi.com]

- 15. Therapeutic Potential of Nutritional Aryl Hydrocarbon Receptor Ligands in Gut-Related Inflammation and Diseases | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

Indoleacrylic Acid: A Microbial Metabolite Fortifying the Intestinal Epithelial Barrier

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The intestinal epithelial barrier is a critical interface that maintains gut homeostasis, allowing for the absorption of essential nutrients while preventing the translocation of harmful luminal contents. A growing body of evidence highlights the pivotal role of gut microbiota and their metabolites in modulating this barrier. Among these, indoleacrylic acid (IAA), a tryptophan metabolite produced by commensal bacteria, has emerged as a key molecule in enhancing intestinal barrier function and suppressing inflammation. This document provides a comprehensive overview of the mechanisms of action of IAA, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

The Role of this compound in Intestinal Barrier Function

This compound (IAA) is a metabolite produced from dietary tryptophan by specific species of the gut microbiota, such as Parabacteroides distasonis and Peptostreptococcus species.[1][2][3] Its primary role in the context of intestinal health is the reinforcement of the epithelial barrier and the mitigation of inflammatory responses.[2][4] Dysbiosis, or an imbalance in the gut microbiota, is often associated with inflammatory bowel disease (IBD) and is linked to a reduced capacity of the microbiota to metabolize tryptophan and produce beneficial compounds like IAA.[3][4]

The therapeutic potential of IAA lies in its ability to directly interact with host cellular signaling pathways, leading to the enhanced expression of proteins crucial for maintaining the physical integrity of the intestinal barrier.[1]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The beneficial effects of IAA on the intestinal barrier are predominantly mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][5][6]

The signaling cascade proceeds as follows:

-

Ligand Binding: IAA, produced by gut bacteria, acts as a natural ligand for the AhR present in intestinal epithelial cells and immune cells.[1][7]

-

Nuclear Translocation: Upon binding, the AhR complex translocates from the cytoplasm into the nucleus.

-

Gene Transcription: In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes.

-

Downstream Effects: This leads to the upregulation of genes involved in barrier function and immune regulation. A key target is Interleukin-22 (IL-22), which is stimulated by AhR activation in innate lymphoid cells (ILCs).[1][8] IL-22, in turn, acts on intestinal epithelial cells to enhance the expression of tight junction proteins and antimicrobial proteins, thereby fortifying the barrier.[1][8][9]

While other indole (B1671886) derivatives, such as indole-3-propionic acid (IPA), have been shown to act via the Pregnane X Receptor (PXR), the primary mechanism for IAA's barrier-enhancing effects is through AhR activation.[7][9][10]

Caption: Signaling pathway of this compound (IAA) in intestinal epithelial cells.

Data Presentation: Effects of IAA on Barrier Function Markers

Quantitative data from studies investigating IAA's role demonstrates a consistent improvement in intestinal barrier integrity. The primary markers for this are the expression levels of key tight junction proteins.

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Claudin-1 | Type 2 Diabetes (T2D) Rats | P. distasonis (IAA producer) | Significantly increased protein expression in the colon. | [1] |

| Occludin | Type 2 Diabetes (T2D) Rats | P. distasonis (IAA producer) | Increased mRNA and protein expression in the colon. | [1] |

| ZO-1 | Type 2 Diabetes (T2D) Rats | P. distasonis (IAA producer) | Increased mRNA and protein expression in the colon. | [1] |

| Intestinal Permeability | Chemically induced colitis mice | This compound (IA) | Reduced susceptibility to epithelial injury. | [3] |

| Inflammatory Cytokines | Cell Culture / Animal Models | This compound (IA) | Mitigates inflammatory responses. | [2][3][11] |

Experimental Protocols

Assessing the impact of compounds like IAA on intestinal barrier function involves a combination of in vitro, in vivo, and ex vivo methodologies.

Transepithelial Electrical Resistance (TEER) Assay

This in vitro method measures the electrical resistance across a cellular monolayer, providing a quantitative measure of its integrity. A higher TEER value corresponds to a more intact barrier.[12][13][14]

Methodology:

-

Cell Culture: Plate intestinal epithelial cells (e.g., Caco-2, T84) on porous membrane inserts in a transwell plate system and culture until a confluent monolayer is formed.[13]

-

Treatment: Add IAA or other test compounds to the apical or basolateral chamber.

-

Measurement: Use an epithelial volt-ohm meter with "chopstick" electrodes. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.[15]

-

Calculation: Record the resistance (in ohms). To calculate the final TEER value (Ω·cm²), subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the membrane.[15]

Caption: Experimental workflow for a Transepithelial Electrical Resistance (TEER) assay.

In Vivo Intestinal Permeability Assay (FITC-Dextran)

This assay measures the amount of a fluorescently labeled, non-absorbable molecule (FITC-dextran) that passes from the gut lumen into the bloodstream, providing a direct measure of in vivo barrier permeability.[13][16]

Methodology:

-

Animal Preparation: Fast mice for 4-6 hours prior to the experiment, with water provided ad libitum.[17]

-

Gavage: Administer a solution of 4 kDa FITC-dextran (e.g., 80 mg/mL) to each mouse via oral gavage.[13][17]

-

Blood Collection: After a set time (typically 1-4 hours), collect blood via methods such as retro-orbital or tail bleeding into heparinized or serum collection tubes.[13]

-

Plasma/Serum Isolation: Centrifuge the blood samples to separate plasma or serum.

-

Fluorometric Analysis: Dilute the plasma/serum and measure the fluorescence using a microplate spectrophotometer (excitation ~485 nm, emission ~528-535 nm).[13]

-

Quantification: Determine the concentration of FITC-dextran in the samples by comparing the fluorescence to a standard curve generated with known concentrations of FITC-dextran.[18]

Caption: Experimental workflow for an in vivo FITC-Dextran intestinal permeability assay.

Western Blot Analysis of Tight Junction Proteins

This technique is used to detect and quantify the expression levels of specific tight junction proteins (e.g., Claudin-1, Occludin, ZO-1) in intestinal tissue or cell lysates.[19][20][21]

Methodology:

-

Sample Preparation: Lyse intestinal tissue or cultured epithelial cells in RIPA buffer to extract total protein.[21] Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target tight junction protein (e.g., anti-ZO-1). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[19]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[19] The intensity of the bands corresponds to the amount of protein. Use a loading control (e.g., β-actin or GAPDH) for normalization.[22]

Immunofluorescence Staining of Tight Junction Proteins

This method allows for the visualization of the localization and distribution of tight junction proteins within the intestinal epithelium.[23][24][25]

Methodology:

-

Tissue/Cell Preparation: Fix paraffin-embedded intestinal sections or cultured cells grown on coverslips with a fixative like methanol (B129727) or paraformaldehyde.[23][25][26]

-

Permeabilization & Blocking: Permeabilize the cells (if necessary) and apply a blocking solution (e.g., 2% BSA in PBS) to reduce non-specific staining.[25]

-

Primary Antibody Incubation: Incubate the samples with a primary antibody targeting a specific tight junction protein overnight at 4°C.[23][25]

-

Secondary Antibody Incubation: Wash the samples and incubate with a fluorescently-labeled secondary antibody (e.g., conjugated to FITC or TRITC) for 1-2 hours at room temperature.[23]

-

Mounting and Imaging: Mount the samples with a mounting medium containing DAPI to stain the nuclei.[25] Visualize the protein localization using a confocal or fluorescence microscope.

Conclusion and Therapeutic Outlook

This compound stands out as a promising microbiota-derived metabolite with a potent ability to enhance intestinal epithelial barrier function. Its mechanism of action, primarily through the AhR signaling pathway, leads to the upregulation of critical tight junction proteins and the modulation of inflammatory responses. The experimental protocols detailed herein provide a robust framework for evaluating the efficacy of IAA and other potential barrier-enhancing compounds. For drug development professionals, targeting the tryptophan-IAA-AhR axis represents a novel therapeutic strategy for a range of conditions associated with compromised gut barrier function, including inflammatory bowel disease and metabolic disorders.[1][11]

References

- 1. This compound produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Produced by Commensal Peptostreptococcus Species Suppresses Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microbial tryptophan metabolites regulate gut barrier function via the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer [mdpi.com]

- 9. Frontiers | Tryptophan Dietary Impacts Gut Barrier and Metabolic Diseases [frontiersin.org]

- 10. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2.6. Transepithelial Electrical Resistance (TEER) Assay [bio-protocol.org]

- 13. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. medicine.umich.edu [medicine.umich.edu]

- 16. In Vivo Intestinal Permeability Assay [bio-protocol.org]

- 17. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran [jove.com]

- 18. cincinnatichildrens.org [cincinnatichildrens.org]

- 19. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. bicellscientific.com [bicellscientific.com]

- 24. researchgate.net [researchgate.net]

- 25. Immunofluorescence of tight junctions [bio-protocol.org]

- 26. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of Indoleacrylic Acid in the Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleacrylic acid (IAA), a tryptophan metabolite produced by commensal gut bacteria, is emerging as a key regulator of intestinal homeostasis. This technical guide provides an in-depth overview of the anti-inflammatory properties of IAA in the gastrointestinal tract. It details the molecular mechanisms, summarizes quantitative data from preclinical studies, and provides comprehensive experimental protocols for investigating its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of gastroenterology, immunology, and microbiome research.

Introduction

The gut microbiota plays a pivotal role in maintaining host health, in part through the production of bioactive metabolites. Among these, tryptophan derivatives have garnered significant attention for their immunomodulatory functions. This compound (IAA), produced by commensal species such as Peptostreptococcus and Parabacteroides distasonis, has demonstrated potent anti-inflammatory effects and the ability to enhance the intestinal barrier function.[1][2] Dysregulation of tryptophan metabolism and reduced levels of IAA have been associated with inflammatory bowel disease (IBD), highlighting its potential as a therapeutic target.[1][3] This guide will explore the mechanisms of action of IAA and provide the necessary technical information for its further investigation.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The primary mechanism by which IAA exerts its anti-inflammatory effects is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[2][4]

Signaling Pathway Overview:

-

Ligand Binding: IAA, circulating in the intestinal lumen, binds to the cytosolic AHR, which is complexed with heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.

-

Nuclear Translocation: Upon ligand binding, the AHR complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, AHR dissociates from its chaperone proteins and heterodimerizes with the AHR nuclear translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event initiates the transcription of target genes, including:

-

Cytochrome P450 enzymes (e.g., CYP1A1): Involved in the metabolism of xenobiotics and endogenous compounds.

-

Interleukin-22 (IL-22): A key cytokine that promotes intestinal barrier function and tissue repair by inducing the expression of tight junction proteins and antimicrobial peptides.[2][4]

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine that can suppress pro-inflammatory responses.[1]

-

Downstream Effects:

-

Inhibition of NF-κB Signaling: AHR activation has been shown to suppress the pro-inflammatory NF-κB pathway, a central regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]

-

Enhancement of Intestinal Barrier Function: By inducing IL-22 production, IAA strengthens the intestinal barrier. This is achieved through the increased expression of tight junction proteins like Zonula Occludens-1 (ZO-1), occludin, and claudins, which seal the paracellular space between intestinal epithelial cells.[5]

Signaling Pathway Diagram:

Caption: this compound (IAA) signaling through the Aryl Hydrocarbon Receptor (AHR).

Quantitative Data Summary

The anti-inflammatory and barrier-enhancing effects of IAA have been quantified in several preclinical models. The following tables summarize key findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Model System | Treatment | Cytokine | Concentration of IAA | % Reduction (compared to control) | Reference |

| Human PBMCs (LPS-stimulated) | In vitro | IL-1β | 100 µM | 43 ± 14% | [1] |

| Human PBMCs (LPS-stimulated) | In vitro | IL-6 | 100 µM | 33 ± 13% | [1] |

| Murine BMDM/Colonoid Co-culture (LPS-stimulated) | In vitro | TNF-α | 100 µM | Significant Reduction | [1] |

| Murine BMDM/Colonoid Co-culture (LPS-stimulated) | In vitro | IL-6 | 100 µM | Significant Reduction | [1] |

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production

| Model System | Treatment | Cytokine | Concentration of IAA | Fold Increase (compared to control) | Reference |

| Murine BMDM/Colonoid Co-culture (LPS-stimulated) | In vitro | IL-10 | 100 µM | Significant Increase | [1] |

| T2D Rats | In vivo | IL-22 | Not specified | Increased expression | [2][4] |

Table 3: Effect of this compound on Intestinal Barrier Function

| Model System | Parameter Measured | Treatment | Effect | Reference |

| T2D Rats | Tight Junction Protein Expression (unspecified) | In vivo administration of P. distasonis (IAA producer) | Enhanced expression | [2][4] |

| HT-29 Cells | Tight Junction Protein Expression (ZO-1, Occludin, Claudin-1) | In vitro | Upregulation | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of IAA in the gut.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to induce acute or chronic colitis that mimics aspects of human ulcerative colitis.

Experimental Workflow Diagram:

Caption: Workflow for the DSS-induced colitis model in mice.

Materials:

-

8-12 week old C57BL/6 mice

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

This compound (IAA)

-

Vehicle for IAA (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Standard laboratory animal housing and care facilities

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.

-

Induction of Colitis:

-

Prepare a 3-5% (w/v) solution of DSS in autoclaved drinking water. The concentration and duration can be adjusted to modulate the severity of colitis.

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice receive regular autoclaved drinking water.

-

-

IAA Administration:

-

Prepare a stock solution of IAA in the chosen vehicle.

-

Administer IAA or vehicle to the respective groups of mice daily via oral gavage, starting from day 0 or day 1 of DSS administration.

-

-

Monitoring:

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).

-

-

Termination and Sample Collection:

-

At the end of the experimental period (e.g., day 7-10), euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological analysis (formalin-fixed, paraffin-embedded sections stained with H&E) and for the measurement of cytokine levels (e.g., by ELISA or qPCR).

-

In Vitro Model: Caco-2 Cell Permeability Assay

This assay is used to assess the integrity of the intestinal epithelial barrier by measuring the transepithelial electrical resistance (TEER).

Experimental Workflow Diagram:

References

- 1. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. socmucimm.org [socmucimm.org]

- 4. Caco 2 Cell Permeability Assay | PDF [slideshare.net]

- 5. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Parabacteroides distasonis and Indoleacrylic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parabacteroides distasonis, a prominent member of the human gut microbiota, has garnered significant attention for its production of the bioactive metabolite, Indole-3-acrylic acid (IAA). Derived from the essential amino acid tryptophan, IAA has been demonstrated to play a crucial role in host-gut homeostasis. This technical guide provides an in-depth overview of the core aspects of P. distasonis and its production of IAA, including its metabolic pathway, the downstream signaling effects on the host, and detailed experimental protocols for its study. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of the underlying mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, immunology, and drug development who are investigating the therapeutic potential of gut microbial metabolites.

Parabacteroides distasonis: A Key Commensal Bacterium

Parabacteroides distasonis is a Gram-negative, anaerobic, non-spore-forming rod-shaped bacterium that commonly resides in the gastrointestinal tract of humans and other animals[1]. Initially classified as Bacteroides distasonis, it was reclassified into the new genus Parabacteroides in 2006[1]. As a commensal bacterium, P. distasonis is involved in various host metabolic processes, including the metabolism of carbohydrates and amino acids[2]. Recent studies have highlighted its potential probiotic effects, with implications for metabolic diseases and inflammatory conditions[3][4]. One of the key metabolic functions of P. distasonis that has drawn considerable interest is its ability to metabolize tryptophan into bioactive indole (B1671886) derivatives, most notably Indoleacrylic acid[2][5].

Biosynthesis of this compound by Parabacteroides distasonis

The production of this compound by P. distasonis from dietary tryptophan is a multi-step enzymatic process. While the complete pathway has not been definitively elucidated in P. distasonis, genomic and metabolic evidence suggests a pathway analogous to the indolepyruvate route described in other gut bacteria[6][7].

Based on the genomic data of Parabacteroides distasonis ATCC 8503, which contains genes for tryptophan biosynthesis and metabolism (trpA, trpB, trpS), a putative pathway can be outlined[8]. The initial step likely involves the conversion of tryptophan to indole-3-pyruvate by an aromatic amino acid aminotransferase. Subsequently, indole-3-pyruvate is decarboxylated to form indole-3-acetaldehyde. Finally, indole-3-acetaldehyde is oxidized to yield this compound.

References

- 1. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parabacteroides distasonis, 11152 - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. This compound produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openaccess.uoc.edu [openaccess.uoc.edu]

- 7. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of Parabacteroides distasonis in gastrointestinal and hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Indoleacrylic Acid in Fecal Samples by HPLC-MS/MS

Abstract

Indoleacrylic acid (IAA), a tryptophan metabolite produced by the gut microbiota, is a key signaling molecule involved in modulating host immune responses and maintaining intestinal barrier integrity.[1][2] Its quantification in fecal samples is crucial for researchers and scientists in drug development and gut health research to understand the functional output of the microbiome. This application note provides a detailed protocol for the extraction and quantification of this compound from fecal samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described method is sensitive, specific, and reproducible, making it suitable for both targeted and untargeted metabolomic studies.

Introduction

The gut microbiome plays a pivotal role in human health and disease, partly through the production of a vast array of metabolites. Tryptophan, an essential amino acid, is metabolized by commensal bacteria into various indole (B1671886) derivatives, including this compound.[1] IAA has been shown to be a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that regulates immune homeostasis and intestinal barrier function.[2][3] Dysregulation of microbial tryptophan metabolism has been implicated in inflammatory bowel disease (IBD) and other conditions.[1] Therefore, accurate quantification of this compound in feces is essential for studying the host-microbiome interaction and for the development of novel therapeutics. This protocol details a robust method for the extraction and analysis of this compound from fecal samples.

Experimental Protocols

Fecal Sample Collection and Preparation

Proper sample handling is critical for accurate quantification.

-

Collection: Fecal samples should be collected in sterile containers and immediately frozen at -80°C to quench metabolic activity.

-

Lyophilization (Freeze-Drying): For consistent results and to allow for normalization by dry weight, it is recommended to lyophilize the fecal samples until a constant weight is achieved.[4][5] The dried stool should then be crushed into a fine, homogenous powder.[6]

-

Sample Weighing: Accurately weigh approximately 50 mg of the lyophilized fecal powder into a 2 mL screw-top microcentrifuge tube.[5][7]

Extraction of this compound

This protocol utilizes a monophasic solvent extraction method.

-

Solvent Addition: To the weighed fecal sample, add 1.0 mL of ice-cold methanol (B129727) containing 0.1% formic acid.[4][8] The formic acid helps to improve the extraction efficiency and stability of indole derivatives.

-

Homogenization: Add zirconium beads (1 mm) to the tube and homogenize using a bead beater (e.g., BeadBlaster™ 24) for 3 cycles of 30 seconds at 6500 rpm, with 5-second pauses in between.[8]

-

Sonication: Place the samples in an ice bath and sonicate for 20 minutes to ensure complete cell lysis and extraction.[8]

-

Centrifugation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the solid fecal matter.[8]

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Drying: Dry the supernatant under a stream of nitrogen gas at room temperature or using a vacuum concentrator (e.g., Savant SpeedVac).[6][8]

-

Reconstitution: Reconstitute the dried extract in 100 µL of a solution matching the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) containing an appropriate internal standard.[8] Vortex and sonicate for 10-15 minutes to ensure complete dissolution.

-

Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 15 minutes at 4°C to remove any remaining particulates.[8]

-

Sample Transfer: Transfer the final supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

-

Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended.[8][9]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separating this compound from other fecal metabolites.[1][8]

-

Flow Rate: 250 µL/min.[8]

-

Gradient: A typical gradient would start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for indole derivatives.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Mass Transitions: The specific precursor and product ions for this compound should be optimized. A representative transition for this compound (m/z 188.07) can be monitored.[1]

-

Method Validation

The analytical method should be validated for linearity, accuracy, precision, and sensitivity.

-

Calibration Curve: Prepare a series of calibration standards of this compound in the reconstitution solvent to establish a linear range. Calibration curves for indole derivatives typically show excellent linearity (R² > 0.99).[9][10]

-

Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For similar indole compounds, LOQs are often below 100 nM.[9]

-

Precision and Accuracy: Assess intra- and inter-day precision and accuracy by analyzing quality control samples at low, medium, and high concentrations.

Data Presentation

The quantitative data for the HPLC-MS/MS method validation should be summarized as follows:

| Parameter | This compound |

| Retention Time (min) | To be determined experimentally |

| Linear Range (ng/mL) | e.g., 1 - 500[11] |

| Correlation Coefficient (R²) | > 0.999[9] |

| Limit of Detection (LOD) (ng/mL) | < 0.015 µg/mL (for similar indoles)[10] |

| Limit of Quantification (LOQ) (ng/mL) | < 100 nM (for similar indoles)[9] |

| Intra-day Precision (%RSD) | < 5%[9] |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: this compound signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in fecal samples using HPLC-MS/MS. The method is robust and sensitive, making it an invaluable tool for researchers investigating the role of microbial metabolites in health and disease. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound.

References

- 1. This compound produced by commensal Peptostreptococcus species suppresses inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal microbiota-derived tryptophan metabolites are predictive of Ah receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Indoleacrylic Acid in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a framework for the quantitative analysis of Indoleacrylic Acid (IAA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a metabolite derived from tryptophan by gut microbiota, is of growing interest in biomedical research due to its potential roles in inflammation and immune modulation. The described methodology is intended for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for the determination of IAA in a complex biological matrix. The protocol outlines a general procedure for sample preparation, suggested LC-MS/MS parameters, and a summary of expected performance characteristics based on the analysis of similar compounds.

Introduction

This compound (IAA) is an indole (B1671886) derivative produced by commensal bacteria in the human gut. Emerging research has implicated IAA in various physiological processes, including the suppression of inflammation. Accurate and reliable quantification of IAA in plasma is crucial for understanding its pharmacokinetic profile and its potential as a biomarker in various disease states. This document presents a general protocol for the determination of IAA in plasma by LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is recommended for the extraction of this compound from plasma samples.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d5)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 14,000 x g

Procedure:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Spike with 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold methanol or acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Suggested Chromatographic Conditions:

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Gradient Program | A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes, followed by a re-equilibration step. |

Note: The gradient program should be optimized to ensure adequate separation of this compound from other plasma components and potential isomers.

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Suggested MS/MS Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 188.1 |

| Product Ions (Q3) | To be determined empirically by infusing a standard solution of this compound. At least two product ions should be selected for quantification and qualification. |

| Collision Energy (CE) | To be optimized for each transition. |

| Declustering Potential (DP) | To be optimized for the specific instrument and analyte. |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Note: The optimization of product ions and collision energies is a critical step for developing a sensitive and specific method. This typically involves infusing a standard solution of this compound into the mass spectrometer and performing product ion scans and MRM optimization.

Quantitative Data Summary

The following table provides expected performance characteristics for an LC-MS/MS assay for this compound in plasma, based on typical values for similar small molecule assays. This data is illustrative and must be confirmed through a full method validation.

| Parameter | Expected Performance |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined (typically < 0.5 ng/mL) |

| Limit of Quantification (LOQ) | To be determined (typically ≤ 1 ng/mL) |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

Experimental Workflow Diagram

In Vitro Cell Culture Assays for Indoleacrylic Acid Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleacrylic acid (IAA), a tryptophan metabolite produced by the gut microbiota, has emerged as a significant signaling molecule with potent anti-inflammatory and antioxidant properties. Its activities are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and modulation of downstream signaling pathways, including the Nrf2-dependent antioxidant response. This document provides detailed application notes and experimental protocols for a panel of in vitro cell culture assays to characterize the bioactivity of this compound. These assays are essential for understanding its mechanism of action and for the development of novel therapeutics targeting inflammatory and oxidative stress-related diseases.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the available quantitative data on the in vitro biological activities of this compound.

| Assay Type | Cell Line/System | Parameter Measured | Result |

| Anti-inflammatory Activity | |||

| Cytokine Inhibition | Human PBMCs (LPS-stimulated) | IL-1β Secretion | 43 ± 14% reduction at 100 µM[1] |

| Human PBMCs (LPS-stimulated) | IL-6 Secretion | 33 ± 13% reduction at 100 µM[1] | |

| Murine BMDMs (LPS-stimulated) | TNF-α Production | Significant reduction at 100 µM[1] | |

| Cytokine Induction | Murine BMDMs (LPS-stimulated) | IL-10 Production | Significant enhancement at 100 µM[1] |

| Antioxidant Activity | |||

| Radical Scavenging | DPPH Assay | Radical Scavenging Rate | 25.93%[2] |

| Receptor Activation | |||

| AhR Activation | Murine Colon Spheroids | Cyp1a1 Gene Expression (AhR target) | Induced expression at 100 µM[1] |

Note: IC50 and EC50 values for this compound are not yet widely reported in the literature. The provided data is based on single-concentration experiments. Further dose-response studies are required to determine these values.

Signaling Pathways and Experimental Workflows

The biological activities of this compound involve complex signaling cascades. The following diagrams illustrate the key pathways and the general workflow of the described in vitro assays.

References

Caco-2 Cell Model: Unveiling the Protective Effects of Indoleacrylic Acid on the Intestinal Barrier

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The human intestinal epithelium serves as a critical barrier, selectively allowing the absorption of nutrients while preventing the passage of harmful substances. The Caco-2 cell line, derived from a human colon adenocarcinoma, represents the gold standard in vitro model for studying the intestinal barrier. When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the functionality of small intestinal enterocytes. Indoleacrylic acid (IAA), a tryptophan metabolite produced by commensal bacteria, has emerged as a key regulator of intestinal homeostasis, known to enhance barrier function and exert anti-inflammatory effects.[1][2][3][4] This document provides detailed protocols for utilizing the Caco-2 cell model to investigate the effects of this compound, along with data presentation and visualization of key signaling pathways.

Core Applications:

-

Assessment of Intestinal Barrier Integrity: Quantifying the effect of IAA on the integrity of the Caco-2 cell monolayer through Transepithelial Electrical Resistance (TEER) measurements.

-

Evaluation of Paracellular Permeability: Determining the impact of IAA on the passage of molecules through the tight junctions.

-

Investigation of Anti-inflammatory Effects: Studying the potential of IAA to mitigate inflammation in an intestinal epithelium model.

-

Elucidation of Signaling Pathways: Exploring the molecular mechanisms underlying IAA's effects, particularly the Aryl hydrocarbon Receptor (AhR) signaling pathway.[5][6][7]

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Differentiation

This protocol outlines the steps for culturing and differentiating Caco-2 cells to form a polarized monolayer suitable for barrier function studies.[8][9][10]

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[8]

-

0.25% Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

Cell culture flasks (75 cm²)

-

Permeable cell culture inserts (e.g., Transwell®), 0.4 µm pore size

-

Multi-well plates (6, 12, or 24-well)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Maintenance: Culture Caco-2 cells in 75 cm² flasks with DMEM. Change the medium every 2-3 days.

-

Subculturing: When cells reach 50-80% confluency, wash with PBS and detach using Trypsin-EDTA.[9] Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Seeding on Inserts: Resuspend the cell pellet and seed the cells onto the apical side of the permeable inserts at a density of 1 x 10⁵ cells/cm².[11] Place the inserts in multi-well plates containing complete medium in the basolateral compartment.

-

Differentiation: Maintain the cells for 21 days to allow for complete differentiation into a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.

Protocol 2: Treatment with this compound (IAA)

-

Preparation of IAA Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: After 21 days of differentiation, replace the medium in the apical and/or basolateral compartments with medium containing various concentrations of IAA. Include a vehicle control (medium with the solvent at the same concentration used for IAA dilution).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with subsequent assays.

Protocol 3: Measurement of Transepithelial Electrical Resistance (TEER)

TEER measurement is a non-invasive method to assess the integrity of the tight junctions in the Caco-2 monolayer.[11][12][13]

Materials:

-

Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2)

-

Sterile 70% ethanol (B145695)

-

Pre-warmed Hanks' Balanced Salt Solution (HBSS) or cell culture medium

Procedure:

-

Equilibration: Allow the cell culture plates to equilibrate to room temperature for 15-20 minutes.

-

Electrode Sterilization: Sterilize the electrodes with 70% ethanol and rinse with sterile HBSS or medium.

-

Measurement: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the shorter electrode does not touch the cell monolayer.

-

Recording: Record the resistance reading (in Ω) once it stabilizes. Measure the resistance of a blank insert (without cells) to subtract from the experimental values.

-

Calculation: Calculate the TEER (in Ω·cm²) by subtracting the blank resistance and multiplying by the surface area of the insert. TEER (Ω·cm²) = (R_sample - R_blank) x Area (cm²)[12]

Protocol 4: Paracellular Permeability Assay

This assay measures the flux of a non-metabolizable marker molecule across the Caco-2 monolayer.

Materials:

-

Fluorescently labeled marker (e.g., FITC-dextran, Lucifer yellow)

-

Transport buffer (e.g., HBSS)

-

Multi-well fluorescence plate reader

Procedure:

-

Preparation: After IAA treatment, gently wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Marker Addition: Add the fluorescent marker to the apical compartment.

-

Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh transport buffer.

-

Quantification: Measure the fluorescence of the basolateral samples using a plate reader.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the marker across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the marker in the apical compartment.

Protocol 5: Western Blot for Tight Junction Proteins and AhR Pathway Proteins

This protocol allows for the quantification of key proteins involved in barrier function and IAA signaling.

Procedure:

-

Cell Lysis: Following IAA treatment, wash the Caco-2 cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-